Propionitrile

Catalog No.
S601694
CAS No.
107-12-0
M.F
C3H5N
CH3CH2CN
C3H5N
M. Wt
55.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionitrile

CAS Number

107-12-0

Product Name

Propionitrile

IUPAC Name

propanenitrile

Molecular Formula

C3H5N
CH3CH2CN
C3H5N

Molecular Weight

55.08 g/mol

InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3

InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N

SMILES

CCC#N

solubility

50 to 100 mg/mL at 73° F (NTP, 1992)
1.87 M
Miscible with ether, alcohol
In water, 1.03X10+5 mg/l @ 25 °C.
Solubility in water, g/100ml at 20 °C: 10 (good)
11.9%

Synonyms

Propanenitrile; Propionitrile; 1-Methyl-Acetonitrile; Cyanoethane; Ether Cyanatus; Ethyl Cyanide; Hydrocyanic Ether; NSC 7966; Propionic Nitrile; Propylnitrile; n-Propanenitrile

Canonical SMILES

CCC#N

The exact mass of the compound Propionitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 73° f (ntp, 1992)1.87 mmiscible with ether, alcoholin water, 1.03x10+5 mg/l @ 25 °c.solubility in water, g/100ml at 20 °c: 10 (good)11.9%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aliphatic nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Propionitrile (CAS: 107-12-0), also known as ethyl cyanide, is a highly versatile aliphatic nitrile characterized by an intermediate polarity (dielectric constant of 27.7 at 20 °C) and a broad liquid range (melting point -93 °C, boiling point 97 °C). While it shares the fundamental cyano-group reactivity of its lower homologue, acetonitrile, propionitrile offers distinct physical properties that make it a critical solvent and precursor in advanced electrochemical systems, stereoselective organic synthesis, and biphasic extractions [1]. Its partial miscibility with water (approximately 11.9 g/100 g at 40 °C) and higher thermal stability position it as a specialized alternative for processes where standard nitrile solvents fail to meet volatility, phase-separation, or electrochemical stability requirements .

Substituting propionitrile with the ubiquitous acetonitrile or the higher homologue butyronitrile frequently leads to process failures in specialized applications [1]. Acetonitrile's high volatility (boiling point 82 °C) and complete water miscibility prevent its use in high-temperature electrochemical cells and aqueous biphasic extraction systems, such as zinc-bromine battery electrolytes, where phase separation is mandatory [2]. Conversely, butyronitrile's lower dielectric constant (20.7) can cause insufficient salt dissociation in electrolyte formulations, reducing ionic conductivity [1]. Furthermore, in stereoselective glycosylation reactions, substituting propionitrile alters the delicate solvation dynamics of oxacarbenium intermediates, directly degrading the stereoselectivity of the target coupling products[3].

Electrochemical Stability and Operating Voltage in EDLCs

In the development of high-voltage electric double-layer capacitors (EDLCs), the choice of solvent dictates the maximum operational voltage. Propionitrile-based electrolytes exhibit exceptional anodic stability, allowing EDLCs to operate safely at 3.5 V even under high current densities (2.5 A/g). In direct comparison, conventional acetonitrile-based electrolytes suffer from a lower operational voltage window of 2.5–3.0 V and are prone to causing anodic dissolution of the aluminum current collector at higher potentials [1].

Evidence DimensionMaximum Operational Voltage Window
Target Compound DataPropionitrile-based electrolytes (3.5 V)
Comparator Or BaselineAcetonitrile-based electrolytes (2.5–3.0 V)
Quantified Difference0.5–1.0 V increase in stable operating voltage.
ConditionsCarbon/carbon EDLCs utilizing quaternary ammonium salts (e.g., SBPBF4).

Enables the procurement of a solvent that directly increases the energy and power density of next-generation supercapacitors by supporting higher voltage thresholds.

Aqueous Phase Separation for Redox Flow Batteries

Zinc-bromine flow batteries require an organic phase to sequester generated bromine and prevent severe self-discharge. Propionitrile is highly effective for this due to its partial miscibility with water (solubility of ~11.9 g/100 g at 40 °C), allowing it to spontaneously form a stable two-phase system with aqueous zinc bromide electrolytes. Acetonitrile, being fully miscible with water, cannot form this necessary biphasic system without extreme salting-out conditions, making it unviable for this architecture [1].

Evidence DimensionAqueous Phase Behavior
Target Compound DataPropionitrile (Forms stable two-phase system with water)
Comparator Or BaselineAcetonitrile (Fully miscible, single-phase)
Quantified DifferenceTransition from a miscible single-phase to a functional biphasic extraction system.
ConditionsAqueous zinc bromide electrolyte solutions at standard operating temperatures.

Critical for battery manufacturers needing a solvent that inherently phase-separates to sequester active halogens and minimize self-discharge rates.

Stereocontrol in L-Rhamnopyranosylation via the Nitrile Effect

In complex oligosaccharide synthesis, solvent selection profoundly impacts stereoselectivity. Research demonstrates that using a 5% volume fraction of propionitrile in dichloromethane restores efficient coupling and maximizes β-selectivity in L-rhamnopyranosylation reactions, achieving a β/α ratio approaching 8:1. Using pure propionitrile results in significantly lower isolated yields, while omitting the nitrile co-solvent or using pure dichloromethane yields poor stereocontrol [1].

Evidence Dimensionβ/α Stereoselectivity Ratio
Target Compound Data5% Propionitrile in Dichloromethane (Approaching 8:1 β/α ratio)
Comparator Or BaselinePure Dichloromethane (Poor β-selectivity)
Quantified DifferenceMassive enhancement in β-anomer preference while maintaining high coupling yields.
ConditionsThioglycoside activation by 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride.

Provides pharmaceutical and synthetic chemists with a precise solvent-tuning mechanism to control stereochemistry, reducing downstream purification costs.

Thermal Processing Window and Evaporative Loss

For industrial scale-up and high-temperature electrochemical applications, solvent volatility is a major safety and performance concern. Propionitrile offers a boiling point of 97 °C, which is 15 °C higher than that of acetonitrile (82 °C). This extended liquid range significantly reduces evaporative losses and vapor pressure buildup in sealed battery cells or heated reactor vessels, providing a wider margin of safety and process stability .

Evidence DimensionBoiling Point / Upper Liquid Limit
Target Compound DataPropionitrile (97 °C)
Comparator Or BaselineAcetonitrile (82 °C)
Quantified Difference15 °C higher boiling point.
ConditionsStandard atmospheric pressure (1 atm).

Reduces evaporative losses and vapor pressure hazards in high-temperature industrial reactions and extended battery cycling.

High-Voltage Supercapacitor Electrolytes

Propionitrile is a highly effective solvent for EDLCs requiring operation at 3.5 V, leveraging its high anodic stability and elevated boiling point to outperform standard acetonitrile electrolytes [1].

Zinc-Bromine Redox Flow Batteries

Utilized as a critical organic phase former to sequester bromine, minimizing self-discharge in grid-scale energy storage systems due to its partial water miscibility [2].

Stereoselective Oligosaccharide Synthesis

Employed as a co-solvent (e.g., 5% in DCM) in glycosylation reactions to drive β-selectivity via the 'nitrile effect,' crucial for pharmaceutical intermediate manufacturing [3].

Biphasic Extraction and Purification

Selected over acetonitrile in liquid-liquid extraction workflows where intermediate polarity and spontaneous phase separation from aqueous streams are required without excessive salting out[2].

Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61°F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]

Color/Form

Colorless liquid

XLogP3

0.2

Boiling Point

207 °F at 760 mm Hg (EPA, 1998)
97.1 °C
97.2 °C @ 760 mm Hg
97 °C
207°F

Flash Point

35.6 °F (EPA, 1998)
36 °F (2 °C) (Closed Cup)
16 °C (Open Cup)
2 °C c.c.
36°F

Vapor Density

1.9 (EPA, 1998) (Relative to Air)
1.9 (Air= 1)
Relative vapor density (air = 1): 1.9

Density

0.802 at 32 °F (EPA, 1998)
SP GR: 0.7818 @ 20 °C/4 °C
Relative density (water = 1): 0.78
0.78

LogP

0.16 (LogP)
log Kow= 0.16
0.16

Odor

Pleasant, sweetish, ethereal odor.

Melting Point

-133 °F (EPA, 1998)
-92.8 °C
-91.8 °C
-92 °C
-133°F

UNII

E16N05FX3S

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (97.06%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.59%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

40 mm Hg at 71.6 °F (EPA, 1998)
47.39 mmHg
47.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 5.2
35 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

107-12-0
68130-67-6

Wikipedia

Propionitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

... Product formation during the electro-reduction of acrylonitrile to form adiponitrile.
May be prepared by dehydration of propionamide (or propionic acid + ammonia) or by distilling ethyl sulfate & concentrated aq potassium cyanide
Hydrogenation of acrylonitrile is carried out with the use of copper, rhodium, or nickel catalysts.
Heating barium ethyl sulfate and potassium cyanide with subsequent distillation.
By product in the electrohydrodimerization of acrylonitrile to adiponitrile.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Propanenitrile: ACTIVE
Propanenitrile, 3-(C12-18-alkyloxy) derivs.: INACTIVE

Analytic Laboratory Methods

EPA Method 1624. Isotope Dilution Purge-and-Trap GC/MS. This method is applicable for the determination of volatile organic compounds in municipal and industrial discharges. By adding a known amount of a labeled compound to every sample prior to purging, a correction of recovery of the pollutant can be made. If labeled compounds are not available, an internal standard method is used. Under the prescribed conditions, propionitrile the method has an estimated detection limit of 10 ug/kg in solids at high level and 10 ug/l in water with no interferences present as defined by EPA.
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples, regardless of water content, including ground water, aqueous sludge, caustic liquors, acid liquors, waste solvents, and oily waste. Detection limit = 100 ug/l.
OSW Method 8240B-S. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples regardless of water content, including ground water, aqueous sludges, caustic liquors, acid liquors, waste solvents, oily waste, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments. Detection limit = 100 ug/l.
OSW Method 8015B. Nonhalogenated Organics Using GC/FID. This method is used to determine the concentration of various nonhalogenated volatile and semivolatile organic compounds including total petroleum hydrocarbons (TPH) by gas chromatography. Detection limit unspecified.
For more Analytic Laboratory Methods (Complete) data for PROPIONITRILE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

VOLATILE SUBSTANCE CAN BE SEPARATED FROM BIOLOGICAL LIQUIDS AFTER INJECTION ONTO PACKED GAS-CHROMATOGRAPHIC COLUMNS OR IN A CLOSED VESSEL OR BY CONTROLLED TEMP DIFFUSION FROM LIQ PHASE INTO AIR ABOVE SAMPLE (HEAD SPACE). SEPARATED VOLATILE COMPONENT /INCLUDING PROPIONITRILE/ MAY BE IDENTIFIED BY GC.

Interactions

WHEN SODIUM THIOSULFATE WAS GIVEN IN MULTIPLE INJECTIONS, IT PROTECTED MICE AGAINST DEATH BY PROPIONITRILE.
Dose- and time- response studies have been performed with dopamine agonists and antagonists using the cysteamine and propionitrile duodenal ulcer models in the rat. The experiments demonstrate that the chemical induced duodenal ulcer is prevented by bromocriptine, lergotrile mesylate and reduced by apomorphine or L-dopa.
Acute toxicity, in vitro metabolism, and structure-toxicity relations of aliphatic mononitriles were examined in mice pretreated with carbon tetrachloride. The LD50 in mice pretreated with carbon tetrachloride was increased in most nitriles compared to that in untreated animals with different degrees among compounds. Microsomal metabolism of nitriles to cyanide was completely inhibited when microsomes were prepared from livers of mice pretreated with carbon tetrachloride. Log(1/LD50-carbon tetrachloride)= -0.371 log p -0.152, and the equation was significant, provided aceto- and 3-hydroxypropionitrile were omitted from the analysis. These two compounds seem to be different from the others in exerting their biological effect.
The effect of ethanol on metabolism of 20 nitriles (including propionitrile) was studied in vivo and vitro in mice. The hepatic microsomal metabolizing activity for nitrile was at a maximum 13 hr after ethanol dosing (4.0 g/kg). Using microsomes from mice pretreated with ethanol under the above conditions, enhancement of the in vitro metabolism of nitriles was 1.00-1.83 compared with the glucose-treated control. When mice were orally given nitriles 13 hr after dosing with either ethanol (4.0 g/kg) or glucose (7.0 g/kg), the hepatic metabolizing activity of nitriles for the ethanol-treated group was always higher than that for the glucose group, although no change in the content of hepatic microsomal p450 was observed between the two groups. However, ethanol added to the induction mixture inhibited the in vitro metabolism of most nitriles. The results in the present study suggest that pretreatment with ethanol can enhance the acute toxicity of nitriles.
For more Interactions (Complete) data for PROPIONITRILE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types